molecular formula C20H17NO4S B11333695 propyl 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

propyl 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11333695
M. Wt: 367.4 g/mol
InChI Key: TVKPYAZPAHVMOD-UHFFFAOYSA-N
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Description

PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of isothiochromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common reagents used include bromine, iron, rhodanine, and propanol. The reactions are typically carried out in controlled environments to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is unique due to its specific structural features and the presence of both isothiochromene and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

propyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO4S/c1-2-11-25-19(23)13-7-9-15(10-8-13)21-18(22)17-12-14-5-3-4-6-16(14)20(24)26-17/h3-10,12H,2,11H2,1H3,(H,21,22)

InChI Key

TVKPYAZPAHVMOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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